Cas no 2105644-12-8 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester)

Technical Introduction: 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester is a heterocyclic compound featuring a triazole core linked to a methyl-substituted imidazole moiety and an ethyl ester functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The ethyl ester group enhances solubility and reactivity, facilitating further derivatization. Its fused heterocyclic system offers potential for bioactivity modulation, making it valuable in drug discovery. The compound’s defined purity and stability ensure consistent performance in experimental settings. Suitable for controlled reactions, it is handled under standard laboratory conditions.
1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester structure
2105644-12-8 structure
商品名:1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester
CAS番号:2105644-12-8
MF:C9H11N5O2
メガワット:221.215940713882
CID:5295902

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester
    • インチ: 1S/C9H11N5O2/c1-3-16-9(15)8-7(12-14-13-8)6-4-10-5(2)11-6/h4H,3H2,1-2H3,(H,10,11)(H,12,13,14)
    • InChIKey: ANBVRBFBWZXHHS-UHFFFAOYSA-N
    • ほほえんだ: N1C(C(OCC)=O)=C(C2NC(C)=NC=2)N=N1

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-786452-1.0g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8
1g
$0.0 2023-06-06
Enamine
EN300-786452-0.5g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8
0.5g
$1619.0 2023-03-16
Enamine
EN300-786452-5.0g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8
5.0g
$4890.0 2023-03-16
Enamine
EN300-28403004-0.25g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8 95%
0.25g
$1551.0 2024-05-22
Enamine
EN300-28403004-5.0g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8 95%
5.0g
$4890.0 2024-05-22
Enamine
EN300-786452-10.0g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8
10.0g
$7250.0 2023-03-16
Enamine
EN300-786452-2.5g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8
2.5g
$3304.0 2023-03-16
Enamine
EN300-28403004-0.5g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8 95%
0.5g
$1619.0 2024-05-22
Enamine
EN300-28403004-0.1g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8 95%
0.1g
$1484.0 2024-05-22
Enamine
EN300-28403004-1.0g
ethyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate
2105644-12-8 95%
1.0g
$1686.0 2024-05-22

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester 関連文献

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl esterに関する追加情報

1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester (CAS No. 2105644-12-8): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester, identified by the CAS number 2105644-12-8, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic derivative is characterized by its unique structural framework, incorporating both triazole and imidazole moieties, which endow it with distinct pharmacological properties. The ethyl ester functionality further enhances its versatility, making it a valuable scaffold for drug discovery and molecular design.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The presence of the triazole ring in this molecule is particularly noteworthy, as triazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The imidazole moiety, on the other hand, is well-known for its role in various biological processes and has been incorporated into numerous drugs due to its bioactivity and metabolic stability. The combination of these two heterocycles in 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester suggests a multifaceted pharmacological profile that warrants further exploration.

In the context of modern drug discovery, the structural features of this compound make it an attractive candidate for further development. The ethyl ester group not only influences the solubility and bioavailability of the molecule but also provides a site for chemical modification. This flexibility allows medicinal chemists to tailor the compound’s properties to target specific biological pathways or enhance its pharmacokinetic profile. For instance, modifications at the ester position could lead to improved metabolic stability or altered binding affinity to biological targets.

One of the most compelling aspects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit activity against various diseases by interacting with key biological targets. For example, studies have suggested that triazole-containing compounds can inhibit enzymes involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, the imidazole moiety has been shown to interact with receptors and enzymes implicated in neurological disorders like Alzheimer’s disease and epilepsy.

The synthesis of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester involves a series of well-established organic reactions that highlight its synthetic accessibility. The construction of the triazole ring typically employs azidealkene cycloaddition reactions (Click Chemistry), while the imidazole ring can be introduced through condensation reactions with appropriate precursors. The final step involves the formation of the ethyl ester using standard esterification techniques. This synthetic route not only underscores the compound’s feasibility for large-scale production but also opens avenues for exploring analogues with enhanced properties.

From a computational chemistry perspective, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how the compound binds to receptors and enzymes at an atomic level. For instance, computational analyses have revealed that the triazole and imidazole moieties engage in specific hydrogen bonding interactions with key residues in target proteins. Additionally, molecular dynamics simulations have suggested that the ethyl ester group influences the conformational flexibility of the molecule upon binding.

The pharmacokinetic properties of this compound are another area of interest. Preliminary studies indicate that 1H-1,2,3-Triazole-5-carboxylic acid, 4-(2-methyl-1H-imidazol-5-yl)-, ethyl ester exhibits favorable oral bioavailability and metabolic stability in vitro. These characteristics are crucial for developing drugs that can be administered orally and maintain efficacy over extended periods. Furthermore,the compound’s solubility profile has been optimized through structural modifications aimed at enhancing its aqueous solubility without compromising its bioactivity.

In conclusion, 1H - 1 , 2 , 3 - Triazole - 5 - carboxylic acid , 4 - ( 2 - methyl - 1 H - imidazol - 5 - yl ) - , ethyl ester ( CAS No . 2105644 -12 -8 ) represents a promising candidate in modern chemical biology and medicinal chemistry . Its unique structural features , combined with its synthetic accessibility and favorable pharmacokinetic properties , make it an attractive scaffold for further drug development . Ongoing research continues to uncover new applications for this compound , paving the way for innovative therapeutic strategies . As our understanding of biological pathways grows , compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes .

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD